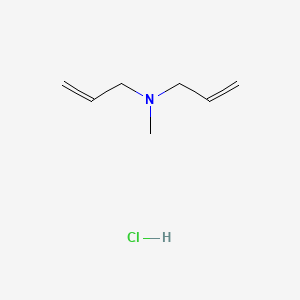![molecular formula C10H9N3O3 B8632044 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B8632044.png)
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is often used as a catalyst in these reactions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[1,5-a]pyridines: These compounds also belong to the pyrazolopyridine family but have a distinct ring fusion.
Uniqueness
2-(3-Acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of an acetyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC 名称 |
2-(3-acetylpyrazolo[3,4-c]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-6(14)10-7-2-3-11-4-8(7)13(12-10)5-9(15)16/h2-4H,5H2,1H3,(H,15,16) |
InChI 键 |
XBODEDRUFPRPCV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NN(C2=C1C=CN=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-Chloro-5-(1,3-dioxolan-2-yl)-2-pyridinyl]methanol](/img/structure/B8631970.png)











![4-[4-Nitro-3-(propan-2-yloxy)phenyl]pyridine](/img/structure/B8632070.png)

